HEXANE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | hexane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hexane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50981-41-4, 25013-00-7 | |
| Record name | Polyhexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50981-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021917 | |
| Record name | n-Hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c. | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002% | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66 | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97 | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
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| Record name | n-Hexane | |
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Impurities |
The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane. | |
| Record name | N-HEXANE | |
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Color/Form |
Liquid, Colorless, very volatile liquid | |
CAS No. |
110-54-3, 478799-92-7 | |
| Record name | N-HEXANE | |
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| Record name | Hexane | |
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| Record name | n-Hexane | |
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| Record name | HEXANE | |
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| Record name | Hexane | |
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| Record name | N-hexane | |
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| Record name | HEXANE | |
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| Record name | N-HEXANE | |
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| Record name | Hexane | |
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| Record name | n-HEXANE | |
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| Record name | HEXANE (N-HEXANE) | |
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| Record name | Hexane | |
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Melting Point |
-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F | |
| Record name | N-HEXANE | |
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| Record name | N-HEXANE | |
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| Record name | Hexane | |
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| Record name | HEXANE (N-HEXANE) | |
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Hexane Synthesis and Industrial Production Methodologies
Industrial Fractionation and Purification Processes of n-Hexane
Industrial production of hexane (B92381) primarily involves the distillation of crude oil. wikipedia.orgcargohandbook.comrayeneh.com this compound is obtained as a fraction, typically boiling within the range of 65–70 °C (149–158 °F). wikipedia.orgcargohandbook.com This fraction, often referred to as "hexanes," is a mixture of various C₆ hydrocarbons, with n-hexane usually constituting the largest component, often around 50% by weight or 50-85% v/v in commercial grades. wikipedia.orgcargohandbook.comnih.gov
To obtain higher purity n-hexane, further purification steps are necessary. These processes aim to separate n-hexane from its isomers, cyclic hydrocarbons like cyclothis compound (B81311), and aromatic compounds such as benzene (B151609) and toluene (B28343), which may be present in the naphtha feedstock. nih.govresearchgate.net Historically, benzene was a significant impurity, but dearomatisation steps have been added to refining processes to reduce its content due to health concerns. nih.govresearchgate.net
Several techniques are employed for the purification of n-hexane:
Fractional Distillation: This is a fundamental separation technique utilized in refineries to separate hydrocarbons based on their boiling points. google.com While the initial distillation of naphtha yields a this compound-rich fraction, achieving high purity n-hexane requires more advanced distillation arrangements. processengr.com Studies have investigated different distillation column configurations to optimize the yield and purity of n-hexane. processengr.com
Extractive Distillation: This method involves introducing a selective solvent to alter the relative volatilities of the components in the mixture, facilitating better separation, particularly for components with close boiling points like n-hexane and methylcyclopentane. google.com This technique is used to produce high-purity this compound from streams containing paraffins and cycloparaffins. google.com A process described in a patent involves fractional separation followed by extractive distillation using an organic solvent to separate n-hexane from methylcyclopentane. google.com
Adsorptive Processes: These processes utilize solid adsorbents, such as molecular sieves, to selectively adsorb certain components from the mixture. google.comprocessengr.comens.fr Molecular sieves have been identified as a commercially feasible method for generating high-purity n-hexane by separating it from branched and cyclic isomers. processengr.com Novel microporous materials, such as metal-organic frameworks (MOFs), are being researched for their ability to separate this compound isomers based on differences in adsorption enthalpy. ens.fr
Catalytic Hydrogenation: This process is employed to reduce the content of aromatic compounds, specifically benzene, in the naphtha stream before or during the production of food-grade this compound. google.com
Other Methods: Permeation and pervaporation have also been explored as technical alternatives for n-hexane purification, although distillation and molecular sieves appear to be more commercially viable. processengr.com Solid-liquid sorption experiments using materials like nonporous adaptive crystals have shown promise in enhancing the adsorption and purification of n-hexane. chinesechemsoc.org
Achieving very high purity n-hexane, sometimes required for laboratory applications like chromatography or instrument calibration, may necessitate additional purification steps beyond standard industrial processes. cdc.govup.ac.za Laboratories may perform their own fractional distillation or other procedures to remove trace impurities. cdc.govup.ac.za
Emerging Synthetic Routes for this compound Isomers
While industrial production primarily relies on crude oil refining, research continues into alternative and potentially more selective synthetic routes for this compound isomers. These emerging routes often focus on producing specific isomers or utilizing different feedstocks.
One area of research involves the conversion of bio-based materials into hydrocarbons, including hexanes. For instance, processes utilizing crude glycerol (B35011), a byproduct of biodiesel production, as a raw material are being explored. intratec.us Aqueous phase reforming of glycerol can generate a range of hydrocarbons, and subsequent steps like aldol (B89426) condensation and hydrodeoxygenation can increase this compound yield. intratec.us
Another area involves the synthesis of specific substituted this compound structures, often for use as building blocks in the synthesis of more complex molecules. For example, research has explored the synthesis of novel bicyclo[2.2.0]- and [2.1.1]hexanols through reactions involving bicyclic alkenes and epoxides. nih.gov Photochemical [2+2] cycloaddition reactions are also being investigated as a route to access new bicyclo[2.1.1]this compound systems. chemrxiv.org These synthetic methods are typically conducted on a laboratory scale and focus on creating specific structural arrangements rather than large-scale production of simple this compound isomers.
Characterization of Production Stream Composition and Purity Profiles
Characterizing the composition and purity of this compound production streams is crucial for quality control and ensuring the product meets the requirements for its intended application. The composition of industrial this compound mixtures can vary significantly depending on the crude oil source and refining process. wikipedia.orgcargohandbook.comnih.gov
Typical industrial this compound, often referred to as "hexanes" or "technical grade this compound," is a mixture containing n-hexane, 2-methylpentane (B89812), and 3-methylpentane (B165638) as the major components, along with smaller amounts of other C₆ isomers like 2,2-dimethylbutane (B166423) and 2,3-dimethylbutane (B166060), and potentially C₅ and C₇ hydrocarbons, as well as cyclic and aromatic compounds. wikipedia.orgcargohandbook.comnih.govatomscientific.comfishersci.ca The boiling point range of the industrial product is typically 65–70 °C. wikipedia.orgcargohandbook.com
Purity is assessed based on the levels of desired isomers (primarily n-hexane) and the presence of impurities. For certain applications, such as food-grade this compound used for oil extraction, stringent limits are placed on the concentration of harmful impurities like benzene. nih.govgoogle.com Different grades of this compound are available with varying purity levels; for example, laboratory grade n-hexane may contain approximately 99% n-hexane. cargohandbook.com
Analytical techniques used to characterize this compound streams include:
Gas Chromatography (GC): This is a widely used technique for separating and quantifying the different hydrocarbons present in a this compound mixture. chinesechemsoc.orgup.ac.zascirp.org GC- Mass Spectrometry (GC/MS) provides further identification of the components. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to analyze the chemical composition of this compound extracts. scirp.org
Research findings highlight the complexity of industrial this compound streams and the need for effective separation techniques to achieve desired purity levels. Studies on the chemical characterization of n-hexane extracts from various sources, such as lignocellulose residual, reveal the presence of a variety of aliphatic hydrocarbons, terpenes, ketones, fatty alcohols, fatty acids, and steroids, underscoring the diverse nature of hydrocarbon mixtures obtained from natural sources. scirp.org Process simulations and optimization studies are conducted to evaluate and improve the efficiency of purification processes, aiming to maximize this compound recovery while minimizing impurities like benzene. acs.org
Chemical Reactivity and Mechanistic Studies of Hexane
Oxidative Transformations of Hexane (B92381)
The oxidation of this compound is a complex process involving numerous elementary reactions, particularly under varying temperature and pressure conditions. These transformations are crucial in atmospheric chemistry and combustion processes.
Atmospheric Oxidation Pathways and Radical Reactions
In the atmosphere, the oxidation of this compound is primarily initiated by reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). caltech.edu This process typically leads to the formation of organic peroxy radicals (RO2). caltech.edu
A significant pathway in atmospheric oxidation is gas-phase autoxidation, which involves regenerative peroxy radical formation following intramolecular hydrogen shifts. caltech.eduresearchgate.net While known to be important in combustion, the relevance of autoxidation in atmospheric organic oxidation has received increasing attention. researchgate.net Studies on n-hexane photooxidation in the presence of NO have shown that autoxidation pathways can be competitive with bimolecular reactions under atmospheric conditions, particularly at elevated temperatures and lower NO levels. researchgate.netpnas.org
The rate of autoxidation depends critically on the molecular configuration of the RO2 radical undergoing the hydrogen transfer (H-shift). researchgate.net For n-hexane-derived peroxy radicals, H-shift rate coefficients via transition states involving six- and seven-membered rings (1,5 and 1,6 H-shifts) of α-OH hydrogens are on the order of 0.1 s⁻¹ at 296 K, while 1,4 H-shifts are calculated to be significantly slower. researchgate.net These H-shift reactions occur over a substantial energetic barrier, leading to a rapid increase in rate coefficients with temperature and exhibiting a large primary kinetic isotope effect. researchgate.net
Following the H-shift, the resulting hydroperoxyalkyl radical (QOOH) can react with O2 to produce ketohydroperoxides and HO2. pnas.org In the presence of NO, RO2 radicals can also react to produce alkoxy radicals, which can then undergo isomerization and react with O2 to yield hydroxyperoxy radicals, or react further with NO to produce hydroxy carbonyls, HO2, and NO2. pnas.org
Kinetics of this compound Oxidation at Varying Temperature Regimes
The kinetics of this compound oxidation are highly dependent on temperature, exhibiting distinct behaviors across different temperature regimes. Studies in flow reactors have revealed three primary oxidation regimes for this compound-oxygen-nitrogen mixtures: the cool flame region (600-650 K), the Negative Temperature Coefficient (NTC) region (675-775 K), and the high-temperature oxidation regime (from 800 K). caltech.edu
In the cool flame region, the production of OH radicals is controlled by the elimination of OH from large, partially oxidized hydrocarbons, often accompanied by isomerization or C-C bond rupture. caltech.edu OH radical consumption is dominated by H-abstraction reactions, primarily from the second and third carbon atoms of n-hexane. caltech.edu
In the high-temperature regime (above 800 K), the conversion of the fuel-oxygen mixture to CO2 and H2O is essentially complete at temperatures above 875 K. caltech.edu In this regime, OH production above 800 K is largely due to H2O2 decomposition and the reaction CH3 + HO2 = CH3O + OH. caltech.edu Above 900 K, reactions involving H2 + OH = H2O + H and CO + OH = CO2 + H become significant for OH consumption and H atom regeneration. caltech.edu At 1000 K, the branching reaction H + O2 = O + OH and reactions involving HO2 radicals, such as HO2 + H = OH + OH, become more important for OH production as H2O2 decomposition decreases dramatically. caltech.edu
Low-temperature oxidation of n-hexane has also been studied near the auto-ignition temperature (420-500 K). caltech.edu At temperatures below 450-470 K, the chemical activity is slow and constant. caltech.edu In the range of 470-500 K, the reaction proceeds in two phases: an initial rapid production of CO2, CO, and carbonyls (identified as hydroperoxy-ketones), followed by a slower production of CO2 and H2O and consumption of hydroperoxy-ketones. caltech.edu
Detailed Chemical Kinetic Modeling of this compound Combustion Processes
Detailed chemical kinetic modeling is crucial for understanding and predicting the complex behavior of this compound combustion across a wide range of conditions. These models aim to describe the chemical changes at a molecular level, which is essential for predicting the formation of trace species. crans.org
Kinetic models for this compound oxidation incorporate both high- and low-temperature reaction pathways. researchgate.net They are developed and validated against experimental data obtained from various sources, including shock tubes, rapid compression machines, and jet-stirred reactors, which cover wide ranges of temperature, pressure, and equivalence ratios. osti.govresearchgate.netuniversityofgalway.ie
Recent kinetic models for this compound isomers have adopted updated reaction rate rules and considered alternative isomerization reactions for hydroperoxyalkylperoxy radicals, leading to more detailed chemistry for these intermediates. researchgate.netresearchgate.net These models have shown good agreement with experimental data for ignition delay times and species concentrations, although discrepancies can exist, particularly in the NTC regime. researchgate.netresearchgate.net
Detailed kinetic models for this compound combustion involve a large number of species and elementary reactions. For example, early models for n-hexane-oxygen-argon mixtures included 61 species and 386 elementary reactions. crans.org More recent comprehensive models for this compound isomers can contain hundreds of species and thousands of reactions. maxapress.com
Modeling analyses, such as rate of production analysis, are used to identify the dominant reaction pathways under different conditions. universityofgalway.iemaxapress.com For instance, in the pyrolysis of this compound isomers, H-abstraction reactions are the primary consumption pathways, followed by unimolecular decomposition and β-C-C scission reactions of the resulting radicals. maxapress.com
Speciation Analysis of Intermediate and Product Formation during this compound Oxidation
Speciation analysis, the identification and quantification of intermediate and product species, provides critical insights into the reaction pathways of this compound oxidation. Experiments using techniques such as gas chromatography, mass spectrometry (including GC-MS and SVUV-PIMS), and laser-based diagnostics in various reactors (flow reactors, jet-stirred reactors, rapid compression machines, and shock tubes) have been employed for this purpose. caltech.eduresearchgate.netuniversityofgalway.iemaxapress.comrsc.org
In the low-temperature oxidation of n-hexane (470-500 K), key intermediate species observed include carbonyls, identified as hydroperoxy-ketones. caltech.edu The production of CO2 and CO occurs in two phases, with an initial rapid formation followed by a slower rate. caltech.edu
In flow reactor studies covering a wider temperature range (450-1000 K), the main intermediate species in the high-temperature regime (above 800 K) are CO and C2H4. caltech.edu Comparable amounts of hydrogen and alkenes are also formed. caltech.edu
Studies on the pyrolysis of this compound isomers in jet-stirred reactors have revealed that the primary products are formed through the β-scission of primary radicals. maxapress.com For example, n-hexane pyrolysis primarily produces ethylene (B1197577) (C2H4), along with smaller quantities of propylene (B89431) (C3H6) and methane (B114726) (CH4). maxapress.com The specific intermediates and products formed are influenced by the this compound isomer's molecular structure. maxapress.com
In plasma reactors used for n-hexane degradation, oxidation by the addition of O2 to hexyl radicals leads to peroxy radicals (C6H13O2). rsc.org These peroxy radicals rapidly form alkoxy radicals (C6H13O) through reactions with NO, O, or O3. rsc.org Alkoxy radicals can then lead to carbonyl compounds via H abstraction or to aldehydes and shorter radicals via C-C cleavage in the β position. rsc.org
Catalytic Conversion of this compound
Catalytic conversion of this compound is important for upgrading this alkane into more valuable products, such as aromatics.
Dehydroaromatization and Cyclization Mechanisms of n-Hexane
The catalytic dehydroaromatization of n-hexane to benzene (B151609) is a key process for producing valuable aromatic compounds from alkanes. This reaction typically proceeds through a sequence of dehydrogenation and cyclization steps. nih.govnih.govrsc.org
Studies on iridium pincer catalysts have shown that the dehydroaromatization of n-hexane to benzene involves initial terminal C-H bond activation of n-hexane, leading to the formation of hex-1-ene. nih.gov Subsequent dehydrogenations yield hexa-1,3-diene (B1595754) and then hexa-1,3,5-triene. nih.gov The pincer-bound triene then undergoes cyclization to form cyclohexadiene, which is finally dehydrogenated to benzene. nih.gov The cyclization step leading to cyclohexa-1,3-diene has been identified as having the highest free energy barrier in this pathway. nih.gov
Another catalytic system for n-hexane dehydroaromatization involves gallium embedded in HZSM-5 zeolite. nih.govrsc.org The reaction over these catalysts also proceeds through dehydrogenation of this compound to hexa-1,3,5-triene, followed by dehydroaromatization of the triene to benzene. nih.govrsc.org The rate-determining step can vary depending on the specific gallium species. For univalent Ga+ embedded in HZSM-5, the initial this compound dehydrogenation is the rate-determining step with a high activation energy. nih.govrsc.org In contrast, for a dihydrido gallium complex (GaH2+) embedded in HZSM-5, the second hydrogen abstraction from n-hexane is the rate-determining step with a significantly lower activation barrier, making this species more active. nih.govrsc.org
Single-site platinum catalysts supported on CeO2 (Pt1/CeO2) have also been investigated for n-hexane reforming, showing enhanced selectivity for cyclization and aromatization. acs.orgescholarship.orgnih.gov On these catalysts, cyclization (forming cyclothis compound (B81311) and methylcyclopentane) is a dominant pathway at lower temperatures, initiated by the activation of C-H bonds at primary and secondary carbons. acs.orgescholarship.org The dehydrocyclization and further aromatization are attributed to the prominent adsorption of ring intermediate products on the single-site Pt sites. acs.orgescholarship.orgnih.gov In contrast, Pt clusters and nanoparticles on CeO2 favor C-C bond cracking reactions. acs.orgescholarship.orgnih.gov
Catalytic Systems for Benzene and Aromatic Hydrocarbon Production from this compound
The dehydroaromatization of n-hexane to produce benzene and other aromatic hydrocarbons is a key reaction for increasing the octane (B31449) number of gasoline. Various catalytic systems have been investigated for this conversion. Metal-containing catalysts, particularly those based on platinum supported on zeolites like H-ZSM-5, have been widely studied. wits.ac.za These bifunctional catalysts possess both metallic sites for dehydrogenation and acidic sites for cyclization and isomerization. najah.edu
Recent research has also explored metal-free catalysts, such as phosphorus-doped activated carbon, which has demonstrated high selectivity for the dehydroaromatization of n-hexane to benzene. rsc.orgdntb.gov.uaresearchgate.net One study reported achieving 100% n-hexane conversion and 97% benzene selectivity using this type of catalyst. rsc.org
Homogeneous catalytic systems using transition-metal pincer complexes, such as iridium pincer complexes, have also shown efficacy in the dehydroaromatization of n-alkanes, including n-hexane, at relatively lower temperatures compared to heterogeneous systems. future4200.comnih.gov These systems often employ a hydrogen acceptor to facilitate the reaction. future4200.comnih.gov
Heteropolyoxometalates have also been investigated as heterogeneous superacidic catalysts for the dehydrocyclization of n-hexane into benzene, cyclothis compound, cyclohexene, and cyclohexadiene. najah.eduscirp.org The catalytic activity and selectivity of these systems are highly dependent on the catalyst composition and reaction conditions. najah.eduscirp.org
Role of Catalyst Active Sites and Surface Phenomena in this compound Dehydroaromatization
Surface phenomena, such as the interaction between the metal particles and the support, also play a significant role. thermofisher.com For phosphorus-doped activated carbon catalysts, weak/medium-strength acidic centers composed of (CO)(C)–P(O)(OH) units on the surface are considered the catalytic active sites for n-hexane dehydroaromatization. rsc.org The pore structure of the catalyst support, particularly in zeolites, can influence the accessibility of reactants to active sites and the diffusion of products, thereby affecting selectivity. researchgate.netmdpi.comportalabpg.org.brresearchgate.net
Mechanistic Insights into Hydrogen Transfer and Ring Formation during this compound Conversion
The mechanism of n-hexane dehydroaromatization involves a series of steps, including dehydrogenation, cyclization, and hydrogen transfer. najah.eduwits.ac.zanih.govscirp.org The reaction is generally understood to proceed via the initial dehydrogenation of n-hexane to hexenes and subsequently to hexadienes and hexatrienes over metallic sites. wits.ac.zanih.gov Ring formation (cyclization) of the hexatriene intermediate then occurs, typically catalyzed by acidic sites, forming cyclohexadiene. nih.gov Further dehydrogenation of cyclohexadiene leads to the formation of benzene. nih.gov
Hydrogen transfer reactions are integral to this process, facilitating the removal of hydrogen atoms from the alkane chain and cyclic intermediates. wits.ac.zaresearchgate.nethep.com.cn In some homogeneous systems, a sacrificial hydrogen acceptor is used. future4200.comnih.gov Density functional theory computations have provided detailed mechanistic pictures, identifying the energetically preferred pathways and transition states for these steps. nih.gov For instance, the cyclization step leading to cyclohexadiene formation has been identified as potentially having the highest energy barrier in some catalytic systems. nih.gov
Isomerization of n-Hexane and Pentane-Hexane Fractions
Isomerization of n-hexane and pentane-hexane fractions is a crucial process in petroleum refining to produce branched alkanes (isoalkanes) with higher octane numbers, which are desirable components of modern gasoline. researchgate.netceur-ws.orgdntb.gov.uatandfonline.com This process aims to convert the straight-chain n-hexane into its branched isomers, such as 2-methylpentane (B89812), 3-methylpentane (B165638), 2,2-dimethylbutane (B166423), and 2,3-dimethylbutane (B166060). researchgate.nettandfonline.com
Heterogeneous Catalysis for Isoalkane Production
Heterogeneous catalysis is predominantly used for the isomerization of n-hexane and pentane-hexane fractions in industrial settings. Bifunctional catalysts, typically comprising a noble metal (like platinum or palladium) supported on an acidic material (such as zeolites, sulfated zirconia, or chlorinated alumina), are commonly employed. researchgate.netaip.orgmdpi.comportalabpg.org.brsemanticscholar.orgntu.ac.uk The metal component facilitates the dehydrogenation/hydrogenation steps, while the acidic support promotes the skeletal rearrangement of the hydrocarbon intermediates. mdpi.com
Sulfated zirconia-based catalysts, often promoted with platinum, have shown high performance in n-hexane isomerization. researchgate.netaip.orgceon.rs Zeolites, including mordenite (B1173385) (MOR), ZSM-5, ZSM-22, ZSM-48, and USY, have also been extensively studied as acidic supports due to their tunable acidity and pore structures. researchgate.netportalabpg.org.brtandfonline.comntu.ac.ukresearchgate.netmdpi.combutlerov.comrsc.org The activity and selectivity of these zeolite-based catalysts can be influenced by factors such as Si/Al ratio, alkali treatment, and the presence of promoters. rsc.org
Influence of Catalyst Composition and Structure on this compound Isomerization Selectivity
The selectivity of n-hexane isomerization towards specific branched isomers is significantly influenced by the catalyst composition and structure. The balance between the metallic and acidic functions of bifunctional catalysts is critical. mdpi.com Stronger acidity can favor cracking reactions over isomerization, leading to lighter products. najah.eduscirp.orgsemanticscholar.org Therefore, optimizing the acid strength and the ratio of Brønsted to Lewis acid sites is important for maximizing isomer yield and minimizing undesirable side reactions like cracking. aip.orgmdpi.com
The pore structure of zeolite supports can also impact selectivity by imposing spatial constraints on reactants and products, a phenomenon known as shape selectivity. researchgate.netportalabpg.org.br Different zeolite structures can favor the formation of certain isomers over others. For example, studies have investigated the influence of pore size and connectivity in zeolites like ZSM-22 and ZSM-48 on the distribution of monobranched versus dibranched this compound isomers. rsc.org
The nature and dispersion of the supported metal also affect catalytic performance. ntu.ac.uk Uniform dispersion of small metal nanoparticles can enhance catalytic activity and selectivity. ntu.ac.uk The addition of promoters or the use of bimetallic systems (e.g., Pt-Ni) can further tune the catalytic properties and improve selectivity towards highly branched isomers. portalabpg.org.br
Hydrogenolysis and Cracking Pathways of this compound over Catalytic Surfaces
Hydrogenolysis and cracking are competing reactions that can occur during the catalytic conversion of this compound, particularly at higher temperatures or in the presence of strongly acidic sites. Hydrogenolysis involves the cleavage of C-C bonds in the presence of hydrogen, typically catalyzed by metallic sites, leading to the formation of smaller alkanes (e.g., methane, ethane (B1197151), propane, butane, pentane). najah.eduscirp.orgresearchgate.net Cracking, often catalyzed by acidic sites, involves the thermal or catalytic decomposition of hydrocarbons into smaller hydrocarbons, including both alkanes and alkenes. wits.ac.zamdpi.comhep.com.cn
While isomerization and dehydroaromatization are often the desired pathways for this compound conversion, hydrogenolysis and cracking can reduce the yield of target products and lead to catalyst deactivation through coke formation. mdpi.comportalabpg.org.br The extent of hydrogenolysis and cracking is influenced by the catalyst type, reaction temperature, hydrogen partial pressure, and the presence of impurities. najah.eduscirp.orgmdpi.comresearchgate.net For instance, higher temperatures and lower hydrogen pressures can favor cracking and hydrogenolysis. najah.eduscirp.orgresearchgate.net The design of selective catalysts aims to minimize these undesirable side reactions while promoting the desired transformations. mdpi.com
Table 1: Selected Catalytic Conversion Data for n-Hexane
| Catalyst Type | Reaction Temperature (°C) | Conversion (%) | Major Products | Selectivity to Major Product (%) | Source |
| Iridium Pincer Complex 4 + TBE | 165 | N/A | Benzene | 44 (Yield) | future4200.com |
| Phosphorus-doped activated carbon | N/A | 100 | Benzene | 97 | rsc.org |
| H₃PMo₁₂O₄₀ | 300 | 2 | Benzene | 100 | najah.eduscirp.org |
| H₃PMo₁₂O₄₀ | 350 | 30 | Benzene | 80 | najah.eduscirp.org |
| PW₁₁-based catalyst (TBA)₇PW₁₁O₃₉ | 350 | 69 | Benzene | 100 | scirp.org |
| Pt/Sr-ZSM-5 (in scCO₂) | 275 | 80 | Iso-C₆ isomers (2,2-DMB, 2,3-DMB, 2-MP, 3-MP) | 90 | ntu.ac.uk |
| Pt/HZSM-22 (alkali treated) | 280 | ~70 | Iso-C₆ isomers | ~100 | rsc.org |
| Pt/HZSM-48 (alkali treated) | 280 | 50-55 | Iso-C₆ isomers | ~100 | rsc.org |
| Sulfated zirconia (supported on γ and θ alumina) | N/A | N/A | This compound isomers (increased yield with Lewis acidity) | N/A | aip.org |
Note: N/A indicates data not explicitly provided in the search snippet.
Thermal Decomposition of this compound
The thermal decomposition of n-hexane is a complex process influenced by temperature, pressure, and reaction time. At elevated temperatures, this compound molecules gain sufficient energy to overcome the activation barriers for bond cleavage.
Homolytic Bond Cleavage Mechanisms in n-Hexane Pyrolysis
The initial steps in the thermal decomposition of n-hexane primarily involve homolytic bond cleavage, where a chemical bond breaks, and each atom retains one electron, forming free radicals. Studies using techniques like density functional theory (DFT) and reactive molecular dynamics (RMD) simulations have investigated the initial decomposition reactions. These studies indicate that the C-C bonds in the n-hexane molecule are more susceptible to cleavage than the C-H bonds. Specifically, the breakage of the C3-C4 bond has been identified as the main initial decomposition reaction due to its lower dissociation energy frontiersin.orgfrontiersin.orgresearchgate.net.
The initial decomposition reactions of n-hexane can be categorized into two main types: those caused by the breakage of C-H bonds (dehydrogenation) and those caused by the cracking of C-C bonds frontiersin.orgresearchgate.net. The bond dissociation energies for these initial reactions have been calculated, providing insights into the relative ease of these processes researchgate.net. For instance, the bond dissociation energies for C-C bond cleavage at different positions in n-hexane vary, with the C3-C4 bond typically having the lowest energy researchgate.net.
Identification of Thermal Decomposition Products and Radical Intermediates
The thermal decomposition of n-hexane yields a variety of products, including smaller hydrocarbons (alkanes and alkenes) and hydrogen gas. The main decomposition products identified include hydrogen (H₂), methane (CH₄), ethane (C₂H₆), ethylene (C₂H₄), acetylene (B1199291) (C₂H₂), and propylene (C₃H₆) frontiersin.orgfrontiersin.orgresearchgate.net. The distribution and relative amounts of these products are dependent on the reaction conditions, such as temperature and pressure uni.edu.
Radical intermediates play a significant role in the chain reaction mechanisms that follow the initial bond cleavage. The thermal decomposition of n-hexane primarily generates the C₃H₇ radical initially, which can then undergo further reactions like dehydrogenation to produce propylene (C₃H₆) frontiersin.orgfrontiersin.org. Other radical intermediates, such as methyl radicals (CH₃•), are also formed frontiersin.orgfrontiersin.org. These radicals can react with other molecules or radicals, leading to the formation of the observed products. For example, methane molecules can be produced by the collision of methyl radicals with other fragments or hydrogen atoms on molecules frontiersin.org. The radicals and molecular products can continue to decompose, producing alkenes and alkynes frontiersin.orgfrontiersin.org.
Research findings indicate that the initial generation time of ethylene and propylene is earlier than that of other products, which is consistent with the lower bond dissociation energy of the C3-C4 bond leading to the facile generation of the C₃H₇ radical frontiersin.org. Propylene can also undergo demethylation to form acetylene frontiersin.org.
Kinetic Parameters and Activation Energies of this compound Thermal Degradation
The kinetics of n-hexane thermal decomposition have been studied to determine the reaction rates and energy requirements. The decomposition rate of n-hexane is accelerated by an increase in temperature frontiersin.orgfrontiersin.orgresearchgate.net. First-order kinetic analysis has been applied to study the thermal decomposition of n-hexane frontiersin.orgfrontiersin.orgresearchgate.net.
The apparent activation energy and pre-exponential factor are important kinetic parameters that describe the temperature dependence of the reaction rate. For the thermal decomposition of n-hexane, the apparent activation energy has been reported to be approximately 209.8 kJ mol⁻¹, and the pre-exponential factor is around 1.1 × 10¹³ s⁻¹ frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net. These values provide quantitative information about the energy barrier that must be overcome for the decomposition to occur and the frequency of effective collisions between molecules.
Here is a summary of typical kinetic parameters:
| Parameter | Value | Unit | Source |
| Apparent Activation Energy | 209.8 | kJ mol⁻¹ | frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net |
| Pre-exponential Factor | 1.1 × 10¹³ | s⁻¹ | frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net |
Research has also investigated the thermal stability of n-hexane in comparison to other working fluids, finding its decomposition temperature to be in the range of 260–280°C frontiersin.org.
Environmental Chemistry and Biogeochemical Cycling of Hexane
Atmospheric Fate and Transport of Hexane (B92381)
Due to its high vapor pressure, this compound is expected to exist predominantly in the vapor phase in the atmosphere. cdc.govnih.gov Atmospheric transport is a major pathway for the dispersion of this compound. dcceew.gov.au
Photochemical Degradation Reactions of this compound with Atmospheric Radicals
The primary mechanism for the degradation of this compound in the atmosphere is the reaction with photochemically produced free radicals, particularly hydroxyl radicals (•OH). cdc.govdcceew.gov.aualberta.caccme.ca Hydroxyl radicals are highly reactive and play a crucial role in the self-cleaning capacity of the troposphere by initiating the decomposition of many pollutants. wikipedia.orgiiab.me
The reaction of this compound with hydroxyl radicals leads to the formation of various products, including 2-hexanone, 2- and 3-hexyl nitrate (B79036), and 5-hydroxy-2-pentanone. dcceew.gov.au While the reaction with nitrogen oxides can produce ozone precursors under laboratory conditions, the smog-producing potential of this compound is considered relatively low compared to other VOCs. alberta.ca
Atmospheric Lifetime and Dispersion Modeling of this compound Vapor
The atmospheric lifetime of this compound is primarily determined by its reaction rate with hydroxyl radicals. Estimated half-lives for this reaction range from approximately 1.8 to 2.9 days. cdc.govdcceew.gov.aualberta.cacanada.ca
Table 1: Estimated Atmospheric Half-lives of this compound due to Reaction with Hydroxyl Radicals
| Source | Estimated Half-life |
| ATSDR (1999) | 2-3 days ccme.ca |
| Canada.ca | 1.91 days canada.ca |
| DCCEEW | 1.8 days dcceew.gov.au |
| ATSDR (2023a) | 1.96 days cdc.gov |
| Alberta Env. | 2.9 days alberta.ca |
Dispersion modeling of this compound vapor in the atmosphere is influenced by factors such as wind speed, atmospheric stability, and the height and nature of the emission source. While specific detailed dispersion modeling studies were not extensively found in the search results, the high volatility of this compound suggests that it disperses relatively quickly in the atmosphere following release.
Aquatic and Terrestrial Transport and Partitioning of this compound
This compound's physical properties, including its low water solubility and moderate tendency to partition into hydrophobic environments, govern its transport and partitioning in aquatic and terrestrial systems. mst.dknih.govccme.ca
Interfacial Mass Transfer of this compound in Soil-Water-Air Systems
In soil-water-air systems, the high vapor pressure and Henry's Law constant of this compound indicate that volatilization from both water and moist soil surfaces is a significant transport process. nih.govccme.cacanada.ca The Henry's Law constant, which describes the partitioning of a chemical between water and air, suggests rapid volatilization from water surfaces. nih.govccme.caccme.ca
Table 2: Physical and Chemical Properties Influencing this compound Partitioning
| Property | Value | Source |
| Water Solubility | 9.5 mg/L | nih.govccme.caccme.ca |
| Vapor Pressure | 10 kPa mst.dk; 138 mmHg at 25°C nih.gov; 160 mbar at 20°C thermofisher.com | mst.dknih.govthermofisher.com |
| Henry's Law Constant (HLC) | 1.003 or 1.3 atm-m³/mol nih.gov; 1.69 to 1.83 atm-m³/mol ccme.caccme.ca | nih.govccme.caccme.ca |
| log KOW (Octanol-Water) | 2.90 or 3.90 nih.gov; 3.3 - 4 mst.dk; 4.11 ccme.caccme.ca | mst.dknih.govccme.caccme.ca |
| log KOC (Organic Carbon) | Estimated 2.17 canada.ca; Estimated 2.9 – 3.6 mst.dk; Estimated 3410 ccme.ca | mst.dkcanada.caccme.ca |
Studies on the partitioning of this compound in different environmental compartments using equilibrium criterion models suggest that it will predominantly reside in air and water, depending on the initial compartment of release. canada.ca For instance, if released to soil, a significant percentage is expected to partition to the air. canada.ca
Table 3: Modeled Equilibrium Partitioning of n-Hexane by Compartment of Release
| Compartment of Release | Percentage Partitioning to Air | Percentage Partitioning to Water | Percentage Partitioning to Soil | Percentage Partitioning to Sediment | Source |
| Air | 100% | 0% | 0% | 0% | canada.ca |
| Water | 8.9% | 89.6% | 0% | 1.5% | canada.ca |
| Soil | 75.8% | 0% | 24.2% | 0% | canada.ca |
The low water solubility and density less than water also mean that at high concentrations, this compound can exist as a light non-aqueous phase liquid (LNAPL), which would tend to float on the water table, limiting its potential for leaching into deeper groundwater unless introduced directly at depth. nih.govccme.ca
Adsorption and Desorption Dynamics of this compound in Environmental Matrices
This compound's relatively low adsorptivity to soil or sediment is indicated by its log Koc values. nih.govccme.cacanada.ca While estimated Koc values suggest a moderate ability to sorb to soil particles, volatilization is generally expected to be the dominant process for this compound present near the soil surface. nih.govccme.ca However, if present in deeper soil layers, particularly under conditions with low oxygen content or limited nutrients, this compound may persist for longer periods. nih.govccme.ca
Studies evaluating extraction procedures for organic compounds in environmental matrices have utilized this compound as an extraction solvent, highlighting its ability to interact with and desorb certain compounds from these matrices. doi.orgmdpi.comdss.go.th The adsorption of this compound onto materials like activated carbon has also been studied in the context of controlling vapor release. ird.fr Research suggests that the adsorption of this compound onto fungal mycelium can enhance its accessibility to degrading bacteria, indicating a role of adsorption in the environmental fate and potential bioremediation of this compound. nih.gov
Microbial Degradation and Bioremediation of this compound
Microbial degradation is an important process in the removal of this compound from the environment, particularly under aerobic conditions. cdc.govskemman.is Various microorganisms, including bacteria from the genera Rhodococcus and Pseudomonas, are known to degrade this compound. cdc.govskemman.isresearchgate.net
Aerobic biodegradation of this compound can proceed through pathways involving the oxidation of this compound to primary alcohols, aldehydes, and ultimately fatty acids. cdc.gov One proposed aerobic degradation pathway involves the conversion of this compound to 1-hexanol (B41254), which is further oxidized to 1-hexanoic acid. skemman.is Another study identified intermediates such as 2-hexanol, 2-hexanone, and 2,5-hexanedione (B30556) in the bacterial degradation of this compound. researchgate.netnih.gov
Table 4: Examples of Bacteria Known to Degrade this compound
| Genus | Notes | Source |
| Pseudomonas | Capable of metabolizing n-hexane under aerobic conditions. cdc.gov Includes Pseudomonas mendocina. cdc.gov | cdc.govskemman.is |
| Rhodococcus | Among the most extensively studied genera for this compound degradation. skemman.is Includes Rhodococcus sp. EH831. researchgate.netnih.gov | skemman.isresearchgate.netresearchgate.netnih.gov |
| Gordonia | Identified in biofilters degrading this compound. researchgate.net Includes Gordonia ajoucoccus. skemman.is | skemman.isresearchgate.net |
| Sphingomonas | Identified in biofilters degrading this compound. researchgate.net | researchgate.net |
| Mycobacterium | Some species capable of degrading this compound. skemman.is | skemman.is |
While biodegradation is a significant fate process, the rate can be influenced by factors such as this compound's low solubility and reduced mass transfer into microorganisms. ird.frskemman.isresearchgate.net Under anoxic conditions, such as in deeper sediments or groundwater, biodegradation of this compound may be limited, potentially leading to its persistence. cdc.govnih.gov
Bioremediation strategies for this compound contamination often involve the use of microbial communities with this compound-degrading capabilities. Studies have investigated the effectiveness of bacterial consortia and the role of non-degrading fungi in enhancing this compound biodegradation in various matrices, including soil and biofilters. ird.frnih.govskemman.isresearchgate.netbrieflands.com
Aerobic Biodegradation Pathways of n-Hexane
Aerobic biodegradation is considered a dominant mechanism for n-hexane degradation in environments with sufficient oxygen. ccme.ca Microorganisms, primarily bacteria, utilize oxygenases, particularly alkane hydroxylases, to initiate the breakdown of the this compound molecule. skemman.isfrontiersin.org This process typically involves the insertion of an oxygen atom into the alkane chain, leading to the formation of alcohols, which are subsequently metabolized. skemman.is
Terminal and Subterminal Oxidation Mechanisms
Aerobic degradation of n-alkanes, including this compound, can proceed via different pathways, with terminal and subterminal oxidation being key mechanisms. skemman.isfrontiersin.org
In terminal oxidation , the initial attack occurs at the terminal methyl group of the alkane chain. This reaction, catalyzed by alkane hydroxylases, converts n-hexane to the corresponding primary alcohol, 1-hexanol. skemman.isfrontiersin.org The 1-hexanol is then further oxidized to 1-hexanoic acid through the action of alcohol and aldehyde dehydrogenases. frontiersin.org The resulting fatty acid can subsequently enter the beta-oxidation pathway for complete mineralization. frontiersin.org
The subterminal oxidation pathway involves the oxidation of a carbon atom other than the terminal one, typically at the C2 or C3 position for this compound. frontiersin.orgresearchgate.net This process can lead to the formation of secondary alcohols, such as 2-hexanol. skemman.isfrontiersin.org These secondary alcohols can be further oxidized to ketones (e.g., 2-hexanone), which may then undergo further enzymatic reactions, such as those catalyzed by Baeyer-Villiger monooxygenases and esterases, eventually leading to the formation of compounds that can enter central metabolic pathways. frontiersin.org
Different bacterial strains may favor one pathway over the other. For instance, Gordonia ajoucoccus has been proposed to utilize a terminal pathway, while Rhodococcus sp. EH831 appears to degrade n-hexane initially to 2-hexanol, suggesting a subterminal oxidation mechanism. skemman.is
Enzymatic Systems Involved in this compound Catabolism (e.g., Alkane Hydroxylases)
The initial and often rate-limiting step in aerobic alkane degradation is catalyzed by oxygenases, which introduce oxygen into the hydrocarbon molecule. skemman.isifpenergiesnouvelles.fr Among these, alkane hydroxylases (AHs) are crucial enzymes responsible for initiating this compound catabolism. skemman.ismdpi.com
Bacterial alkane hydroxylase systems are diverse and can include membrane-bound enzymes (often related to the Pseudomonas putida GPo1 system) and cytochrome P450 enzymes (like CYP153). ifpenergiesnouvelles.frnih.govresearchgate.net Many alkane-degrading bacteria possess multiple alkB and CYP153 genes, encoding enzymes with varying substrate specificities. researchgate.net
Studies on this compound-degrading strains have identified the presence of alkB genes and P450 cytochrome alkane hydroxylases. nih.govresearchgate.net For example, Rhodococcus ruber strain SP2B, a this compound-degrading actinomycete, was found to possess two alkB genes and a partial P450 cytochrome alkane hydroxylase, which is thought to be responsible for this compound degradation in this strain. nih.govresearchgate.net
Identification and Characterization of this compound-Degrading Microbial Strains
Numerous microbial strains capable of degrading this compound under aerobic conditions have been identified and characterized. These include various species from genera such as Rhodococcus and Pseudomonas, which are among the most extensively studied. skemman.is
Research has employed techniques like stable isotope-based fatty acid analysis, fluorescence in situ hybridization (FISH), and cultivation to characterize this compound-degrading microbial communities. researchgate.netnih.gov For instance, a study on a biofilter treating this compound-containing waste gas isolated bacterial groups belonging to Alpha-, Beta-, and Gammaproteobacteria, Actinobacteria, and Firmicutes. researchgate.netnih.gov Genera like Gordonia and Sphingomonas, as well as members of the Nevskia-branch of the Gammaproteobacteria, showed good growth on this compound as a sole carbon source. researchgate.netnih.gov Stable isotope probing confirmed the active role of Gordonia species in this compound degradation within the biofilter. researchgate.netnih.gov
Other studies have isolated this compound-degrading bacteria from contaminated soils and groundwater, including strains of Bacillus species. scielo.brscielo.br Characterization often involves assessing their growth on this compound, identifying intermediate metabolites, and analyzing their 16S rRNA genes for phylogenetic placement. scielo.brscielo.brnih.gov
Table: Examples of Aerobic this compound-Degrading Microorganisms
| Genus | Species/Strain | Notes | Source |
| Gordonia | G. ajoucoccus | Proposed terminal oxidation pathway. skemman.is | skemman.is |
| Rhodococcus | Rhodococcus sp. EH831 | Degrades via subterminal oxidation. skemman.isnih.gov | skemman.isnih.gov |
| Rhodococcus | R. ruber SP2B | Possesses alkB and P450 AH genes. nih.govresearchgate.net | nih.govresearchgate.net |
| Pseudomonas | Various spp. | Extensively studied this compound degraders. skemman.is | skemman.is |
| Sphingomonas | Various spp. | Identified in biofilters. researchgate.netnih.gov | researchgate.netnih.gov |
| Bacillus | Bacillus sp. L26, L30 | Isolated from contaminated groundwater. scielo.brscielo.br | scielo.brscielo.br |
Anaerobic Biodegradation Mechanisms of this compound
While aerobic degradation is often considered dominant, this compound can also undergo biodegradation under anaerobic conditions, although it may be more persistent in such environments. cdc.govskemman.is Anaerobic degradation pathways for n-alkanes are less extensively characterized than aerobic ones, but progress has been made in understanding the initial activation steps. skemman.isethz.ch
One known mechanism for anaerobic n-alkane degradation involves the addition of fumarate (B1241708) to the alkane. skemman.isethz.ch This reaction, analogous to the anaerobic toluene (B28343) pathway, initiates the degradation process. ethz.ch For n-hexane, this can lead to the formation of (1-methylpentyl)succinate (B1244145) through subterminal addition of fumarate. researchgate.netresearchgate.net Further degradation of this initial intermediate can occur via complex pathways involving carbon-skeleton rearrangement and subsequent beta-oxidation. researchgate.net
Various bacterial strains are known to degrade this compound anaerobically, including denitrifying strains like HxN1 and HdN1. skemman.is Sulfate-reducing bacteria such as Desulfoglaeba alkanexedens have also been shown to degrade this compound in mixtures with other n-alkanes. skemman.is Anaerobic degradation can also occur under methanogenic conditions by microbial consortia. skemman.is
Microbial Community Dynamics and Resilience in this compound-Contaminated Environments
Studies using techniques like 16S rRNA gene sequencing and phospholipid fatty acid analysis have revealed shifts in microbial community composition in response to hydrocarbon contamination. oup.comnih.govelsevier.es Specific groups of bacteria, such as certain Gammaproteobacteria (e.g., Alcanivorax, Marinobacter) and Alphaproteobacteria, become more abundant in hydrocarbon-contaminated marine environments. oup.com In soils, genera like Pseudomonas, Rhodococcus, and Bacillus are frequently isolated from oil-contaminated sites and play a significant role in degradation. ajol.infoacademicjournals.org
The resilience of microbial communities in this compound-contaminated environments is related to the presence and activity of these specialized degraders. The ability of a community to adapt and maintain degradative functions in the presence of this compound depends on factors such as the initial community structure, the concentration and bioavailability of this compound, and environmental conditions like oxygen and nutrient availability. ccme.camdpi.com Cooperative interactions within microbial consortia can also enhance the degradation of complex hydrocarbon mixtures that may be present alongside this compound. mdpi.com
Bioengineering Approaches for Enhanced this compound Bioremediation
Bioengineering approaches offer promising strategies to enhance the bioremediation of this compound-contaminated sites. These approaches aim to improve the efficiency and effectiveness of microbial degradation through various techniques, including genetic engineering and the optimization of microbial consortia. nih.govnih.gov
Genetically engineered microorganisms (GEMs) have been developed to degrade various hydrocarbons, including this compound. nih.gov These engineered strains can exhibit enhanced degradative capacities compared to their wild-type counterparts, often through the overexpression of key enzymes like alkane hydroxylases or the introduction of novel metabolic pathways. nih.govfrontiersin.org Directed evolution has been used to alter the substrate range and specificity of alkane-sensing systems, which could be applied to improve this compound degradation. frontiersin.org
Beyond single strains, bioengineering can also focus on designing and optimizing microbial consortia for enhanced this compound bioremediation. nih.gov This involves understanding and manipulating the interactions between different microbial populations to maximize degradation rates and broaden the range of contaminants that can be targeted. Strategies like biostimulation (adding nutrients or electron acceptors to enhance the activity of native degraders) and bioaugmentation (introducing exogenous degrading microorganisms) can be combined for more effective cleanup of sites contaminated with mixed hydrocarbons. mdpi.com
The development of biosensors using synthetic biology approaches can also aid in monitoring this compound levels and the progress of bioremediation efforts. frontiersin.org
Table: Examples of Bioengineering Strategies for Hydrocarbon Bioremediation
| Approach | Description | Potential Application for this compound Bioremediation | Source |
| Genetic Engineering | Modifying microorganisms to enhance degradation pathways or enzyme activity. | Creating strains with improved this compound uptake or increased alkane hydroxylase activity. | nih.govnih.govfrontiersin.org |
| Metabolic Engineering | Optimizing metabolic pathways within microorganisms for efficient degradation. | Enhancing the flux of this compound metabolites through central metabolic routes. | nih.gov |
| Directed Evolution | Modifying enzymes or regulatory systems to improve substrate specificity. | Evolving alkane hydroxylases with higher activity or specificity for this compound. | frontiersin.org |
| Microbial Consortium Design | Developing defined or enriched microbial communities with enhanced degradative capabilities. | Creating consortia that efficiently degrade this compound and potentially co-occurring contaminants. | mdpi.comnih.gov |
| Biosensor Development | Engineering microorganisms or systems to detect and quantify contaminants. | Creating biosensors for real-time monitoring of this compound concentrations in the environment. | frontiersin.org |
Advanced Analytical Methodologies for Hexane Research
Chromatographic Techniques for Hexane (B92381) Analysis
Chromatography plays a crucial role in separating this compound from complex matrices and analyzing its presence. Various chromatographic methods are utilized depending on the sample type and the specific analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Detection and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the quantitative analysis of n-hexane in environmental matrices due to its sensitivity and selectivity. nih.gov GC-MS is particularly effective for separating and analyzing compounds that can be vaporized without decomposition, making it suitable for volatile organic compounds like this compound. organomation.com It is employed for trace level detection and can be used in the identification of metabolites. nih.gov For GC-MS analysis, samples containing this compound are typically dissolved in a suitable volatile organic solvent, such as this compound itself or dichloromethane. organomation.comuoguelph.ca Sample preconcentration is often necessary for environmental samples due to the typically low concentrations of volatile organic compounds. nih.gov This can involve collecting and concentrating air samples on an adsorbent prior to analysis. nih.gov GC-MS has been used to profile volatile chemical compounds in various extracts, including those obtained using n-hexane as a solvent. mdpi.comijpsr.comresearchgate.netgsconlinepress.com
Headspace Analysis and Solid-Phase Microextraction for Volatile this compound Compounds
Headspace analysis is a valuable technique for the determination of volatile compounds, including this compound, in various matrices. This method involves analyzing the vapor phase above a liquid or solid sample. nih.gov Solid-Phase Microextraction (SPME) is a popular technique for sample preparation in headspace analysis, used for the preconcentration of analytes. agriculturejournals.cz During SPME, volatile compounds from the headspace are adsorbed onto a fiber coated with an extraction phase. agriculturejournals.cz The fiber is then injected into a gas chromatograph for desorption and analysis. agriculturejournals.cz SPME is considered suitable for the analysis of volatile compounds. agriculturejournals.cz Studies have utilized headspace SPME coupled with GC-MS to analyze volatile compounds in various samples, with parameters such as extraction time and temperature being optimized for efficiency. koreascience.krtandfonline.comnih.gov For instance, in the analysis of volatile compounds from oxidized fish oil, both this compound solvent trapping and SPME were used in combination with GC-MS. koreascience.kr SPME has also been explored for the analysis of volatile carbonyl compounds. agriculturejournals.cz
High-Performance Liquid Chromatography (HPLC) in this compound-Related Separations
High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used in this compound-related separations, particularly for less volatile or more polar compounds than those typically analyzed by GC. While this compound is a non-polar solvent commonly used as a primary component of the mobile phase in normal-phase chromatography for separating non-polar analytes, it is less suitable for polar compounds. phenomenex.com Normal-phase HPLC, which typically uses a polar stationary phase and a nonpolar mobile phase (often this compound or heptane (B126788) mixed with a more polar solvent), is necessary for separating substances that cannot be sufficiently separated under reversed-phase conditions. thermofisher.com However, normal-phase HPLC is known for potential issues with retention time reproducibility if water or protic organic solvents are present. thermofisher.com this compound has been used as a solvent in the mobile phase for separating compounds like this compound, 1-bromo-6-chloro- on reversed-phase HPLC columns, although for MS-compatible applications, acidic modifiers like phosphoric acid need to be replaced. sielc.com Preparative HPLC can also be used in conjunction with techniques like high-speed countercurrent chromatography for the separation and purification of compounds from n-hexane extracts. researchgate.net
Spectroscopic Techniques for Structural and Electronic Characterization of this compound and its Derivatives
Spectroscopic techniques provide valuable information about the structural and electronic properties of this compound and its derivatives. These methods analyze the interaction of electromagnetic radiation with the molecule. Commonly used techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). studypug.comnih.gov
IR spectroscopy is used to identify functional groups within a molecule by analyzing the absorption of infrared radiation at specific frequencies. studypug.com Raman spectroscopy is a complementary vibrational spectroscopy technique that can also be used for structural characterization. acs.org NMR spectroscopy, both ¹H and ¹³C NMR, is employed to elucidate the carbon skeleton and hydrogen environments, providing detailed information about atomic connectivity and spatial arrangements. studypug.comnih.gov Mass Spectrometry determines the molecular mass and formula of a compound. studypug.com These spectroscopic methods are often used in combination to provide a comprehensive structural analysis. studypug.comnih.gov For instance, IR and Raman spectroscopy have been used to investigate the structure and composition of plant epicuticular waxes extracted using solvents like hexanes. acs.org Spectroscopic techniques have also been applied to the structural characterization of compounds isolated from n-hexane extracts of plants. researchgate.net
Novel Sample Preparation and Derivatization Methods for Enhanced this compound Analysis
Effective sample preparation is crucial for accurate this compound analysis, particularly when dealing with complex matrices or trace concentrations. The goal is to extract target analytes and remove interfering substances. creative-proteomics.com For GC analysis, samples must be volatile or made volatile through derivatization. organomation.com this compound is frequently used as a solvent in sample preparation, for example, in the dissolution and concentration of samples for GC-MS analysis or in solvent extraction methods. organomation.comuoguelph.camdpi.com
Theoretical and Computational Chemistry of Hexane
Quantum Chemical Investigations of Hexane (B92381) Isomers
Quantum chemical methods are employed to investigate the electronic structure and properties of this compound (C₆H₁₄) and its five structural isomers: n-hexane, 2-methylpentane (B89812), 3-methylpentane (B165638), 2,2-dimethylbutane (B166423), and 2,3-dimethylbutane (B166060). These methods provide a detailed picture of how electrons are distributed within the molecules and how this distribution influences their physical and chemical characteristics.
Electronic Structure and Molecular Orbital Theory of this compound
Studies utilizing quantum mechanics, such as Hartree-Fock (HF) theory and Density Functional Theory (DFT), are used to explore the electronic structures of this compound isomers. These calculations reveal that the electronic structures are significantly influenced by the carbon core electrons, extending beyond simple valence shell properties. worldscientific.comresearchgate.net Analysis of molecular orbitals, particularly the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LOVOs), provides insights into electron-positron annihilation processes. worldscientific.comresearchgate.net Research indicates that while HOMOs play a less significant role in gamma-ray spectra, electron-positron annihilation is predominantly driven by electrons in the LOVOs and other valence orbitals below the HOMO. worldscientific.comresearchgate.net
Spectroscopic Property Prediction (e.g., NMR, Positron Annihilation Gamma-Ray Spectra)
Quantum chemical calculations are instrumental in predicting spectroscopic properties of this compound isomers, including Nuclear Magnetic Resonance (NMR) and Positron Annihilation Gamma-Ray Spectra. worldscientific.comresearchgate.net The Doppler-shift in the gamma-ray spectra of this compound isomers is found to be close to that of n-hexane, exhibiting only minor structural dependency. worldscientific.comresearchgate.net This aligns with observations for other linear alkanes. worldscientific.comresearchgate.net
Furthermore, quantum mechanical calculations are used to determine the chemical shifts in carbon NMR spectra. worldscientific.comresearchgate.net These predicted chemical shifts provide valuable information about the chemical environment of carbon atoms within the isomers, which can be correlated with experimental NMR data. worldscientific.comresearchgate.net
Positron annihilation spectroscopy (PAS) is a technique that utilizes the detection of gamma radiation following the annihilation of a positron with an electron to extract structural information about a sample. iaea.org Doppler broadening spectroscopy, a PAS technique, measures the energy of annihilation gamma rays, and the broadening of the resulting peak provides information about the annihilation environment. iaea.org Studies have reported measurements of annihilation gamma-ray spectra from positron-molecule interactions in isolation, providing linewidths that offer insights into the wave functions of the annihilating particles. ucsd.edu For various hydrocarbons, including this compound, observed linewidths are approximately 2.2 keV (FWHM). ucsd.edu
Applications of Chemical Graph Theory to this compound Isomer Properties
Chemical graph theory provides a powerful framework for representing molecular structures and correlating structural features with chemical properties. In the context of this compound isomers, molecules are treated as graphs where atoms are vertices and bonds are edges. cdnsciencepub.comunipmn.itbiointerfaceresearch.com Topological indices, numerical quantities derived from the molecular graph, are used to model physical and chemical properties. biointerfaceresearch.com
Studies have shown that properties of alkane isomers, including thermodynamic properties and C1s binding energies, can be correlated with graph theoretical parameters. worldscientific.comresearchgate.netcdnsciencepub.com For instance, the C1s binding energies of this compound isomers show an association with the nodes of the isomers, as described by graph theory. worldscientific.comresearchgate.net More branched carbons tend to have larger chemical shifts, which can be indicated by the largest eigenvalues (LEVs) of the adjacency matrix from graph theory. worldscientific.comresearchgate.net Similarly, the chemical shift of the carbon NMR spectra is revealed by the LEVs of the Laplacian matrix obtained from chemical graph theory. worldscientific.comresearchgate.net
Chemical graph theory has been applied to study various properties of this compound isomers, including their partial molal volumes. cdnsciencepub.com Trends in these properties appear to be primarily determined by the number of paths of length two (p₂) and length three (p₃) in the molecular graph. cdnsciencepub.com
The application of graph theory to this compound isomers allows for the systematic study and prediction of properties based on their structural topology. Table 1 illustrates the number of paths of different lengths for this compound isomers, which can be used in graph theoretical analyses.
| Isomer | Symbol | p₁ | p₂ | p₃ | p₄ | p₅ |
| n-hexane | G₁ | 5 | 4 | 3 | 2 | 1 |
| 2-methylpentane | G₂ | 5 | 4 | 2 | 1 | 0 |
| 3-methylpentane | G₃ | 5 | 4 | 2 | 1 | 0 |
| 2,2-dimethylbutane | G₄ | 5 | 3 | 1 | 0 | 0 |
| 2,3-dimethylbutane | G₅ | 5 | 4 | 2 | 0 | 0 |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of this compound molecules in various phases and their interactions with other substances and interfaces. These simulations provide dynamic insights into molecular motion, intermolecular forces, and adsorption phenomena.
This compound in Condensed Phases and Complex Media (e.g., Liquid Crystals, Zeolites)
Molecular dynamics simulations are used to study this compound in condensed phases, such as liquid this compound, and in complex media like zeolites and at liquid-liquid interfaces. Simulations can reproduce properties of pure liquids, including density, heat of vaporization, heat capacity, and isothermal compressibility. chemrxiv.org However, accurately reproducing condensed phase properties can be challenging for some transferable force fields. chemrxiv.org
In zeolites, MD simulations have been employed to investigate the diffusion of this compound. epfl.chcore.ac.uk These studies provide insights into how the confined environment of the zeolite pores affects the mobility of this compound molecules. core.ac.uk The efficiency of MD simulations for larger molecules like this compound in porous media can be computationally demanding, although novel techniques are being developed to address this. core.ac.uk
MD simulations are also used to study this compound at interfaces, such as the this compound-water interface. aip.org These simulations help to understand the structure, dynamics, and thermodynamics of such immiscible liquid-liquid interfaces. aip.org
Intermolecular Forces and Adsorption Phenomena involving this compound
Molecular dynamics simulations are crucial for understanding the intermolecular forces governing this compound interactions and its adsorption behavior on various surfaces. The van der Waals interaction is a primary force influencing the interaction between this compound and surfaces like hydrophobic silica (B1680970). researchgate.net
Studies using MD simulations have investigated the adsorption of this compound in materials like mordenite (B1173385) zeolites exchanged with different metal ions (Na⁺, Ag⁺, and Cu⁺). worldscientific.com These simulations calculate adsorption energies and analyze the equilibrium configurations of this compound within the zeolite framework. worldscientific.com The strength of interaction between this compound and the zeolite is influenced by the type of exchanged ion. worldscientific.com
MD simulations have also been used to study the adsorption and segregation of this compound from mixtures, for example, from a mixture with n-hexadecane on a gold surface. gatech.edunih.gov These simulations can reveal preferential adsorption of one component over the other and the mechanisms involved in the adsorption process, such as segmental adsorption and displacive desorption. gatech.edunih.gov
The adsorption behavior of this compound in hydrophobic silica nanopores has been studied using MD simulations, investigating adsorption configuration, density, and energy. researchgate.net Results indicate that this compound forms a relatively denser adsorption structure on hydrophobic silica surfaces. researchgate.net The presence of other substances in mixtures can influence this compound adsorption. researchgate.net
Intermolecular forces play a dominant role in the mobility of oil molecules, affecting their characteristics. researchgate.net Competitive adsorption effects on different rock surfaces have also been investigated. researchgate.net
Molecular dynamics simulations are also applied to study interfacial tensions and contact angles involving this compound, such as in nitrogen+this compound+brine+rock systems at high temperatures and pressures. acs.org These simulations provide valuable data on the behavior of this compound in complex multiphase systems relevant to various applications. acs.org
Industrial Process Chemistry and Engineering Applications of Hexane
Mechanistic Studies of Hexane (B92381) as a Reaction Medium in Chemical Synthesis
Due to its low reactivity, this compound is a suitable solvent for various chemical reactions, particularly those involving highly reactive species. researchgate.net Its primary role is to dissolve reactants and facilitate molecular interactions without participating in the reaction itself. As a non-polar alkane, it is particularly effective at dissolving other non-polar and weakly polar compounds like oils, fats, and waxes. ipb.pt
This compound's inertness is a key attribute. It cannot be easily deprotonated, making it an excellent choice for reactions that employ very strong bases. researchgate.netacs.org A prominent example is in the preparation and use of organolithium reagents, such as butyllithiums, which are often supplied and used in this compound solutions. researchgate.net In these applications, this compound provides a medium that does not react with the highly nucleophilic and basic organometallic compound, ensuring the reagent's stability and availability for the desired synthetic transformation.
While this compound is largely unreactive, commercial grades can contain impurities like methylcyclopentane, which possesses tertiary C-H bonds. These sites are more susceptible to radical abstraction than the primary and secondary C-H bonds in n-hexane, which can be incompatible with certain radical reactions. researchgate.netacs.org
Kinetic modeling studies, although often focused on combustion and oxidation, provide insight into the fundamental reaction pathways of this compound and its isomers. ipb.ptsylzyhg.comresearchgate.net These studies help in understanding the stability of this compound under various conditions and reinforce its suitability as a medium for reactions where solvent inertness is paramount. The choice of solvent can influence reaction rates and transition states; this compound's non-polar nature generally leads to minimal stabilization of polar or ionic transition states, a factor that chemists can leverage to control reaction pathways.
Advanced Separation and Purification Technologies for this compound Streams
The separation and purification of this compound streams, particularly the separation of its isomers, are critical in the petrochemical industry. The various isomers of this compound possess significantly different Research Octane (B31449) Numbers (RON), which is a measure of gasoline's combustion quality. Consequently, separating high-RON branched isomers from low-RON linear n-hexane is essential for producing high-quality gasoline. researchgate.net Due to the close boiling points of these isomers, simple distillation is often prohibitively expensive. princeton.edu
Adsorptive Separation: This technology utilizes porous materials that can selectively adsorb certain isomers based on their size and shape.
Zeolites: Zeolite 5A is industrially used to separate linear alkanes from branched ones through a kinetic molecular sieving mechanism. ipb.pt However, it cannot distinguish between mono-branched and di-branched isomers. ipb.pt Other zeolites, such as Zeolite BETA, have shown good selectivity for separating this compound isomers, with the affinity being n-hexane > 3-methylpentane (B165638) > 2,3-dimethylbutane (B166060) > 2,2-dimethylbutane (B166423). researchgate.netsylzyhg.com The separation performance of MFI-type zeolites is strongly influenced by their Si/Al ratio. tudelft.nl
Metal-Organic Frameworks (MOFs): MOFs are highly tunable porous materials that show great promise for this compound isomer separation. mdpi.com Functionalized MOFs, such as MIL-53(Fe)-(CF3)2, can achieve kinetically controlled molecular sieve separation between di-branched and other isomers. ipb.pt The flexibility and functionalization of MOF pores allow for the design of materials with high selectivity for specific isomers, potentially enabling the production of gasoline with a RON higher than 100. nih.gov
Distillation Technologies:
Extractive Distillation: This method involves adding a solvent that alters the relative volatilities of the components. For instance, dimethyl phthalate (B1215562) can be used as a solvent to separate n-hexane from methylcyclopentane, a common impurity with a close boiling point. acs.org This process allows for the recovery of high-purity n-hexane (≥98%). acs.org
Azeotropic Distillation: This is another major technology used to separate components with very similar boiling points, such as n-hexane and methylcyclopentane. acs.org
Membrane Technology: Membrane-based separation is an emerging, energy-efficient alternative.
Zeolite Membranes: Ultrathin MFI (silicalite-1) zeolite membranes, with thicknesses around 500 nm, have demonstrated rapid and selective separation of n-hexane from its isomers. osti.gov These membranes operate on the principle of shape selectivity.
Organic-Solvent Nanofiltration (OSN): OSN membranes are gaining attention for desolventizing this compound-oil mixtures (miscella) in the vegetable oil extraction industry. This application can lead to significant energy savings (around 65%) compared to traditional solvent evaporation methods. semanticscholar.org
The table below compares the properties of major this compound isomers relevant to their separation and fuel value.
| Compound Name | Molecular Formula | Boiling Point (°C) | Kinetic Diameter (Å) | Research Octane Number (RON) |
| n-Hexane | C₆H₁₄ | 68.7 | 4.3 | 24.8 |
| 2-Methylpentane (B89812) | C₆H₁₄ | 60.3 | 5.0 | 73.4 |
| 3-Methylpentane | C₆H₁₄ | 63.3 | 5.0 | 74.5 |
| 2,2-Dimethylbutane | C₆H₁₄ | 49.7 | 6.2 | 94.0 |
| 2,3-Dimethylbutane | C₆H₁₄ | 58.0 | - | 103.4 |
| Methylcyclopentane | C₆H₁₂ | 71.8 | - | 91.3 |
| Cyclothis compound (B81311) | C₆H₁₂ | 80.7 | - | 83.0 |
Catalytic Reactor Design and Optimization for this compound Conversion Processes
This compound and its isomers are key feedstocks for several catalytic conversion processes designed to produce high-octane gasoline components, aromatics, and light olefins. The design and optimization of reactors for these processes are crucial for maximizing yield, selectivity, and catalyst lifetime.
Isomerization: This process converts low-octane n-hexane into high-octane branched isomers.
Catalysts and Reactors: The process typically employs bifunctional catalysts, such as platinum on a chlorinated alumina (B75360) or zeolite support (e.g., Pd/HZSM-5, Pt/SO4-ZrO2), in the presence of hydrogen. ipb.ptipb.ptprinceton.edu The reaction is often carried out in fixed-bed reactors at temperatures ranging from 110-380°C and pressures up to 35 atm. ipb.ptsemanticscholar.org
Optimization: A key challenge is catalyst deactivation due to coke formation. ipb.pt Operating at elevated pressures can improve catalyst activity and stability. ipb.pt The process is exothermic and thermodynamically favored at lower temperatures; therefore, catalyst development focuses on materials that are active at the lowest possible temperatures to maximize the yield of di-branched isomers. princeton.edu The liquid hourly space velocity (LHSV) is another critical parameter, with lower LHSV generally leading to higher conversion. princeton.edu
Catalytic Reforming: This process converts light naphtha, including this compound, into a high-octane reformate rich in aromatics. It involves a complex network of reactions including dehydrogenation, dehydrocyclization, and isomerization.
Catalysts and Reactors: Dual-function catalysts, typically platinum or platinum-rhenium on an acidic support like alumina, are used. escholarship.orgbohrium.com The process is highly endothermic and is usually carried out in a series of three or four adiabatic fixed-bed reactors with inter-stage heaters to maintain the reaction temperature (typically around 500°C). escholarship.org Radial moving-bed reactors are also common, allowing for continuous catalyst regeneration. researchgate.net
Optimization: Since dehydrogenation reactions produce hydrogen, chemical equilibrium can limit conversion. Palladium membrane reactors have been explored to selectively remove hydrogen from the reaction zone, thereby shifting the equilibrium and improving the conversion of n-hexane. sylzyhg.comepa.govnih.gov Catalyst deactivation by coking is managed through catalyst formulation (e.g., addition of rhenium) and continuous regeneration processes. escholarship.org
Catalytic Cracking: This process breaks down larger hydrocarbons like this compound into smaller, more valuable molecules such as light olefins (ethylene, propylene).
Catalysts and Reactors: Zeolite catalysts, particularly ZSM-5, are highly effective for n-hexane cracking due to their strong acid sites and shape-selective properties. researchgate.netresearchgate.net The reaction is typically performed in a fixed-bed reactor. nih.govresearchgate.net
Optimization: The selectivity towards desired products can be tuned by modifying the catalyst's acidic properties. For example, modifying ZSM-5 with lanthanum and phosphorus can enhance the production of light olefins. researchgate.net The reaction temperature is a critical parameter, with higher temperatures generally favoring cracking reactions.
The table below summarizes key aspects of these this compound conversion processes.
| Process | Key Products | Typical Catalysts | Reactor Type | Key Optimization Parameters |
| Isomerization | Branched Isomers (e.g., 2,2-DMB, 2,3-DMB) | Pt or Pd on Zeolite or Chlorinated Alumina | Fixed-Bed | Low Temperature, H₂/HC Ratio, Catalyst Stability (Coke Resistance) |
| Catalytic Reforming | Aromatics (e.g., Benzene), High-Octane Gasoline | Pt or Pt-Re on Acidic Alumina | Series of Adiabatic Fixed-Beds, Moving Bed | Temperature Control, H₂ Management (Membrane Reactors), Catalyst Regeneration |
| Catalytic Cracking | Light Olefins (Propylene, Ethylene), Gasoline | Zeolites (e.g., ZSM-5) | Fixed-Bed | Catalyst Acidity and Shape Selectivity, High Temperature, Space Velocity |
Future Directions and Interdisciplinary Research on Hexane
Integration of Multi-Scale Modeling and Experimental Approaches for Hexane (B92381) Chemistry
The study of this compound's behavior and reactions benefits significantly from the integration of multi-scale modeling and experimental approaches. Molecular modeling techniques, ranging from quantum density functional theory to force-field based molecular dynamics and Monte Carlo simulations, are employed to understand this compound's interactions at the atomic and molecular levels. uchicago.eduacs.orgresearchgate.netnih.govrandallcygan.comaip.orgmdpi.com These computational methods can provide insights into properties such as bulk density, liquid vaporization enthalpy, and dielectric constant, which can then be compared and validated with experimental data. aip.org
Multi-scale theoretical frameworks are being developed to study complex systems involving this compound, such as electric double layers at interfaces and liquid-liquid interfacial systems. acs.orgnih.govaip.org These frameworks combine quantum mechanics, force-field simulations, and continuum theory to bridge the gap between atomic-scale processes and macroscopic observables. acs.orgrandallcygan.com For instance, molecular dynamics simulations have been used to study the this compound-water interface, providing insights into interfacial structure and thermodynamics. aip.org
Experimental studies, such as those investigating this compound oxidation in jet-stirred reactors and high-pressure shock tubes, provide crucial data on reaction pathways and intermediate species. researchgate.net This experimental data is then used to develop and validate detailed kinetic models, refining the understanding of this compound chemistry, particularly at low temperatures. researchgate.net The integration of these modeling and experimental techniques allows for a more comprehensive understanding of this compound's behavior in various chemical processes and environments.
Sustainable Chemical Engineering Principles in this compound-Related Industrial Processes
The application of sustainable chemical engineering principles to processes involving this compound is a critical area of focus. This includes efforts to replace this compound with more environmentally friendly solvents in applications like oil extraction. ecoxtract.comocl-journal.orgterresinovia.frnih.govmdpi.com Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) are being explored as potential substitutes for this compound in the extraction of vegetable oils and bioactive lipids. terresinovia.frnih.govmdpi.com Studies compare the efficiency, safety, and environmental impact of these alternative solvents against this compound. ocl-journal.orgterresinovia.frmdpi.com
Sustainable chemical engineering also involves optimizing existing processes to reduce energy consumption and waste generation. wiley-vch.deresearchgate.netacs.org For example, artificial neural networks (ANN) are being developed to predict mole fractions in extractive distillation processes involving this compound and ethyl acetate, which can help optimize energy consumption and reduce operating expenses. aimspress.com The principles of green chemistry, such as designing for energy efficiency and using renewable feedstocks, are increasingly being integrated into the design and modification of chemical processes involving this compound. wiley-vch.demsu.edugreenpolicyplatform.org
Assessment of process sustainability involves evaluating indicators across environmental, social, and economic areas. acs.org Frameworks are being developed to connect these indicators with different levels of sustainability within the manufacturing process. acs.org
Table 1: Comparison of this compound with Alternative Solvents for Oil Extraction
| Solvent | Source | Potential Advantages over this compound | Potential Disadvantages Compared to this compound | Reference |
| 2-Methyltetrahydrofuran (MeTHF) | Lignocellulosic biomass | Bio-based, high oil extraction ability, comparable yield to this compound, accepted as safe in pharmaceutical processes | May require higher energy consumption in industrial processes | terresinovia.frnih.gov |
| Cyclopentyl methyl ether (CPME) | - | Safer, more environmentally sustainable, higher solvent power and extraction efficiency for lipophilic compounds, higher total tocopherol content in extracts | Relatively higher cost | mdpi.com |
| Ethanol | Bio-based | Better safety profiles | Higher ATEX risks at ambient temperature | ocl-journal.org |
| Isopropanol | Bio-based | Better safety profiles | Higher ATEX risks at ambient temperature | ocl-journal.org |
| Ethyl acetate | - | Good electrical conductivity, lower toxicity, compatibility with existing equipment | - | ocl-journal.org |
| Methyl ethyl ketone (MEK) | - | Good electrical conductivity, lower toxicity, compatibility with existing equipment | - | ocl-journal.org |
Advancements in Environmental Monitoring and Remediation Technologies for this compound
Environmental contamination by this compound is a significant concern, particularly in soil and groundwater due to spills and leaks. cdc.gov While this compound can degrade in the atmosphere through reactions with hydroxyl radicals, it can persist in deeper sediments or groundwater under anoxic conditions. cdc.gov
Advancements in environmental monitoring and remediation technologies are crucial for addressing this compound contamination. Bioremediation, which utilizes microorganisms to degrade pollutants, is an increasingly used technology for cleaning up environments contaminated with petroleum hydrocarbons, including this compound. brieflands.comtandfonline.comresearchgate.netresearchgate.net Studies demonstrate the effectiveness of bacterial consortia in reducing the concentration of this compound-extractable substances in contaminated soil. brieflands.comtandfonline.comresearchgate.net For instance, a study showed a significant decrease (around 90%) in n-hexane extractable substances and total petroleum hydrocarbons in fuel oil-contaminated soil after ex-situ bioremediation. tandfonline.com Different bacterial consortia show varying efficiencies in the bioremediation of alkanes like n-hexadecane and n-dodecane. brieflands.com
Other remediation techniques being explored for contaminated sites include chemical remediation methods like chemical leaching, oxidation, and adsorption, as well as physical methods and the use of engineered wetlands. mdpi.comcluin.org Research also focuses on assessing innovative technologies for hazardous waste treatment and remediation, considering sustainability metrics and economic viability. gnest.org
Table 2: Bioremediation Efficiency of Bacterial Consortia on Alkanes
| Bacterial Consortium Type | Source | Alkane | Maximum Bioremediation (%) | Reference |
| Type A | Oil contaminated soil | n-Hexadecane | 17.61 | brieflands.com |
| Type A | Oil contaminated soil | n-Dodecane | 28.55 | brieflands.com |
| Type B | Compost | n-Hexadecane | 13.22 | brieflands.com |
| Type B | Compost | n-Dodecane | 19.24 | brieflands.com |
Exploration of Novel this compound Transformations and Derivatization Pathways
Research continues into exploring novel chemical transformations and derivatization pathways involving this compound. This includes catalytic processes aimed at converting this compound into more valuable products. For example, studies investigate the catalytic dehydrocyclization of n-hexane over heteropolyoxometalate catalysts to produce aromatic compounds like benzene (B151609), cyclothis compound (B81311), and cyclohexene. scirp.orgnajah.edu The activity and selectivity of these catalysts are shown to be dependent on their composition and reaction conditions. scirp.orgnajah.edu
Oxidative conversion of n-hexane using promoted catalysts like molybdena-promoted Li/MgO is also being studied for the selective production of alkenes. mdpi.com The presence of specific molybdena-containing species in the catalyst influences the reaction pathways and product selectivity. mdpi.com
Furthermore, research explores the fundamental metabolic pathways of alkanes like n-hexane by microorganisms, such as sulfate-reducing bacteria. nih.gov Studies using isotopically labeled this compound have confirmed the initial steps of anaerobic alkane metabolism, involving the addition of fumarate (B1241708) to form alkylsuccinic acid derivatives. nih.gov Understanding these biological transformation pathways can inform the development of new bioremediation strategies or biocatalytic processes.
Novel derivatization strategies are also being developed, although often in the context of analytical techniques rather than bulk chemical transformations of this compound itself. For instance, hydroquinone-based derivatization reagents have been developed for the quantitation of amines, illustrating the ongoing research into creating new chemical entities for specific purposes. acs.org While not directly focused on transforming this compound, this highlights the broader field of developing novel chemical reactions and compounds.
Q & A
Q. How can researchers determine the purity and isomer composition of hexane in solvent-based experiments?
To assess this compound purity and isomer ratios, gas chromatography (GC) with flame ionization detection (FID) is widely used due to its high resolution for nonpolar hydrocarbons . Nuclear magnetic resonance (NMR) spectroscopy can differentiate structural isomers (e.g., n-hexane vs. 2-methylpentane) by analyzing chemical shifts in proton and carbon spectra . For trace impurities, mass spectrometry (MS) coupled with GC provides sensitivity for detecting contaminants like benzene or cyclothis compound at ppm levels .
Q. What are the key considerations for designing experiments involving this compound to ensure safety and reproducibility?
- Safety Protocols : Use fume hoods to prevent inhalation exposure (H304, H336 hazards) and grounding equipment to avoid static ignition (H225 flammability) .
- Reproducibility : Standardize solvent batch sources (e.g., ≥99% GC-grade this compound) to minimize variability in reaction kinetics . Pre-treat this compound with molecular sieves to remove residual water, which can interfere with moisture-sensitive reactions .
Q. What methodologies are recommended for quantifying this compound residues in biological samples?
Solid-phase microextraction (SPME) paired with GC-MS allows non-destructive concentration of this compound from blood or tissue homogenates. Calibration curves using deuterated internal standards (e.g., d₁₄-hexane) improve accuracy by correcting for matrix effects .
Advanced Research Questions
Q. How can conflicting data on this compound's neurotoxic thresholds be reconciled in cross-species extrapolation?
Discrepancies arise from metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans). To address this:
- Use in vitro models (e.g., human neuroblastoma cell lines) to assess 2,5-hexanedione (neurotoxic metabolite) generation .
- Apply physiologically based pharmacokinetic (PBPK) modeling to scale animal toxicity data to human exposure limits, incorporating variables like body fat percentage and hepatic clearance rates .
Q. What advanced methodologies are employed to study the environmental persistence of this compound in aquatic ecosystems?
- Biodegradation Analysis : Aerobic microbial degradation rates are quantified using closed-chamber respirometry, measuring CO₂ evolution from this compound-spiked sediment samples .
- Fate and Transport Modeling : Hydrophobicity (log Kow ≈ 4.1) and Henry’s law constant (1.1 atm·m³/mol) are integrated into fugacity models to predict this compound partitioning in water-air-soil systems .
Q. How do solvent-solute interactions in this compound influence catalytic reaction pathways in organometallic synthesis?
this compound’s low polarity stabilizes weakly coordinated metal complexes (e.g., Grignard reagents). Ultrafast spectroscopic techniques (e.g., transient absorption spectroscopy) track ligand exchange dynamics in this compound, revealing solvent-induced shifts in reaction intermediates . Contrast with polar solvents (e.g., THF) to isolate solvent effects on catalytic turnover .
Q. What experimental strategies resolve contradictions in this compound’s role in lipid extraction efficiency?
Conflicting reports on lipid yields often stem from matrix heterogeneity (e.g., plant vs. animal tissues). A tiered approach includes:
- Comparative Soxhlet Extraction : Test this compound against chloroform-methanol mixtures across tissue types .
- Dielectric Constant Analysis : Correlate this compound’s low polarity (ε ≈ 1.9) with nonpolar lipid selectivity, optimizing extraction parameters via response surface methodology (RSM) .
Methodological Best Practices
- Literature Gaps : Prioritize studies published post-2020 to address outdated toxicological thresholds (e.g., OSHA’s PEL vs. ACGIH’s TLV revisions) .
- Data Validation : Use Cochrane systematic review criteria to mitigate bias: predefined inclusion/exclusion protocols, dual independent screening, and GRADE assessment for evidence quality .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting experimental details (e.g., n-hexane dosing, control groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
